molecular formula C18H32O16 B1230610 D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- CAS No. 28173-52-6

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-

Cat. No.: B1230610
CAS No.: 28173-52-6
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-WPNFGHGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-: is a trisaccharide composed of three mannose units linked by beta-1,4-glycosidic bonds. This compound is a part of the human exposome, which encompasses all the environmental exposures an individual encounters throughout their lifetime and their effects on health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- typically involves the stepwise glycosylation of mannose units. The process begins with the protection of hydroxyl groups on the mannose molecules to prevent unwanted reactions. The glycosylation reaction is then carried out using glycosyl donors and acceptors under the influence of a catalyst, such as a Lewis acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases, which catalyze the formation of glycosidic bonds between mannose units. This method is advantageous due to its specificity and efficiency, allowing for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.

    Reduction: Formation of mannose-derived alcohols.

    Substitution: Formation of mannose derivatives with substituted functional groups.

Scientific Research Applications

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its role in cellular recognition and signaling processes.

    Medicine: Explored for its potential therapeutic effects in preventing urinary tract infections by inhibiting bacterial adhesion.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.

Mechanism of Action

The mechanism of action of D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell-cell communication and immune responses. The compound’s ability to inhibit bacterial adhesion is attributed to its competitive binding to bacterial lectins, preventing the bacteria from attaching to host cells.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-: A trisaccharide composed of glucose units.

    D-Galactose-O-beta-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-4)-: A trisaccharide composed of galactose units.

Uniqueness

D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)- is unique due to its specific mannose composition and beta-1,4-glycosidic linkages, which confer distinct biological properties and interactions compared to other similar trisaccharides. Its role in inhibiting bacterial adhesion and its applications in various scientific fields highlight its significance.

Properties

IUPAC Name

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVOBRQLSFMMV-WPNFGHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182446
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28173-52-6
Record name D-mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.